5-Fluoro-4-methyl-2-nitroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-4-methyl-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUQXQQDJLQLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428871-69-6 | |
| Record name | 5-fluoro-4-methyl-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established and Emerging Synthetic Routes for 5-Fluoro-4-methyl-2-nitroaniline
The production of this compound relies on two principal synthetic pathways: the nitration of aniline (B41778) derivatives and nucleophilic aromatic substitution (SNAr) on fluorinated nitrobenzenes. Each route offers distinct advantages and challenges in terms of regioselectivity, reaction conditions, and scalability.
Nitration Reactions of Anilines and Their Derivatives
A common and direct method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution, specifically nitration. The starting material for this process is typically a substituted aniline, such as 2-fluoro-4-methylaniline (B1213500).
The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity in the nitration of fluorinated anilines and toluenes. In the case of 2-fluoro-4-methylaniline, the amino group is a powerful ortho-, para-director, while the methyl group is also an ortho-, para-director, and the fluorine atom is a weak ortho-, para-director. The interplay of these directing effects, along with steric hindrance, guides the incoming nitro group to the desired position.
To enhance regioselectivity, the amino group is often protected, for example, by acetylation to form an acetamide. This modification reduces the activating effect of the amino group and can influence the position of nitration. ulisboa.pt For instance, the nitration of 4-fluoro-2-methoxyaniline (B49241) is often preceded by acetylation to avoid side reactions involving the amino group. acs.org
A study on the nitration of N-alkyl anilines using tert-butyl nitrite (B80452) demonstrated a method for regioselective ring nitration, yielding N-nitroso N-alkyl nitroanilines which can be subsequently converted to the desired nitroaniline. researchgate.net The regioselectivity is influenced by the electronic effects of the substituents present on the aromatic ring. ulisboa.ptwikipedia.org
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters include the choice of nitrating agent, the acidic medium, and temperature control.
A widely used nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. smolecule.comtsijournals.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). smolecule.com The reaction is typically carried out at low temperatures, such as -20°C to -5°C, to control the exothermic nature of the reaction and minimize the formation of byproducts. tsijournals.comchemicalbook.com
For instance, one synthetic procedure involves the dropwise addition of concentrated nitric acid to a solution of 2-fluoro-4-methylaniline in concentrated sulfuric acid at -20°C. tsijournals.com Another protocol describes cooling the aniline solution to -10°C before the dropwise addition of a pre-cooled mixture of nitric acid and sulfuric acid, maintaining the temperature below -5°C. chemicalbook.com After the reaction, the mixture is typically poured onto ice, and the product is precipitated by neutralization. tsijournals.com
Alternative nitrating systems and conditions are continuously being explored to improve safety and efficiency. These include the use of fuming nitric acid, sometimes in combination with a water scavenger like fuming sulfuric acid, to create water-free conditions. acs.org The optimization of residence time and the number of equivalents of the nitrating agent are also crucial for maximizing the yield of the desired product. acs.org
Table 1: Optimization of Nitration Reaction Conditions
| Parameter | Condition | Rationale |
| Nitrating Agent | Concentrated HNO₃/H₂SO₄ | Generates the highly reactive nitronium ion (NO₂⁺). smolecule.comtsijournals.com |
| Temperature | -20°C to -5°C | Controls the exothermic reaction and minimizes byproduct formation. tsijournals.comchemicalbook.com |
| Acidic Medium | Concentrated H₂SO₄ | Acts as a catalyst and solvent. tsijournals.com |
| Reaction Time | ~3 hours | Allows for complete reaction. tsijournals.comchemicalbook.com |
| Work-up | Pouring onto ice and neutralization | Precipitates the product and removes excess acid. tsijournals.com |
Nucleophilic Aromatic Substitution (SNAr) Pathways for Fluorinated Nitrobenzenes
An alternative synthetic route to this compound involves nucleophilic aromatic substitution (SNAr) reactions. This pathway typically starts with a di-substituted nitrobenzene (B124822), where one of the substituents is a good leaving group, such as a halogen.
In this approach, a halogenated nitroaromatic compound, such as 2,4-difluoronitrobenzene (B147775), undergoes amination. The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. wikipedia.org The reaction of 2,4-difluoronitrobenzene with ammonia (B1221849) can yield 5-fluoro-2-nitroaniline. google.com
Recent advancements in catalysis have led to the development of more efficient amination methods. For example, palladium-copper bimetallic nanocatalysts in aqueous micelles have been shown to facilitate the C-N cross-coupling of nitroarenes with aryl halides, overcoming common side reactions like hydrodehalogenation. nsf.gov
In SNAr reactions, the order of leaving group ability for halogens is often F > Cl ≈ Br > I, which is the reverse of the trend observed in SN2 reactions. wikipedia.org The high electronegativity of fluorine creates a more electrophilic carbon center, making it more susceptible to nucleophilic attack. wyzant.com The regioselectivity of the substitution is also influenced by the solvent, with nonpolar solvents sometimes favoring ortho-selective substitution on substrates like 2,4-difluoronitrobenzene. acs.org
Table 2: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Features |
| Nitration | 2-Fluoro-4-methylaniline, Nitric Acid, Sulfuric Acid | Direct introduction of the nitro group. tsijournals.com Requires careful temperature control. chemicalbook.com |
| SNAr | 2,4-Difluoronitrobenzene, Ammonia | Utilizes the activating effect of the nitro group. google.com Fluorine acts as an excellent leaving group. wikipedia.orgstackexchange.com |
Functional Group Interconversions and Precursor Derivatizations
The synthesis and modification of this compound often involve key transformations of its functional groups or the derivatization of its precursors.
Reduction of Nitro Groups to Amines
The reduction of the nitro group in this compound to form 5-fluoro-4-methylbenzene-1,2-diamine is a critical transformation. This resulting diamine is a valuable precursor for the synthesis of various heterocyclic compounds. A common and effective method for this reduction is catalytic hydrogenation.
This reaction is typically performed using hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently utilized catalyst for the reduction of nitro groups in aromatic compounds. The reaction transforms the nitro group (-NO₂) into a primary amine (-NH₂), yielding the corresponding diamine. Other catalytic systems, such as rhodium on alumina, have also been employed for the reduction of nitro groups in related fluorinated nitroaromatic compounds. prepchem.com
Table 1: Conditions for Nitro Group Reduction
| Starting Material | Reducing Agent/Catalyst | Product | Reference |
|---|---|---|---|
| 5-Chloro-4-methyl-2-nitroaniline | H₂ / Pd-C | 5-Chloro-4-methylbenzene-1,2-diamine | |
| 4-Fluoro-2-nitro-N-methylaniline | H₂ / Pd-C | 4-Fluoro-N1-methylbenzene-1,2-diamine |
Conversion of Related Nitrobenzene Derivatives
This compound can be synthesized through the chemical modification of other nitrobenzene precursors. A primary method involves the direct nitration of a substituted aniline. For instance, the nitration of 2-fluoro-4-methylaniline using a mixture of nitric acid and sulfuric acid at low temperatures (-10°C to -5°C) yields this compound with high purity and yield. chemicalbook.com
Another synthetic route involves nucleophilic aromatic substitution on a difluorinated nitrobenzene derivative. The reaction of 2,4-difluoronitrobenzene with ammonia can produce 5-fluoro-2-nitroaniline. google.com Similarly, reacting 2,5-difluoro-4-nitrotoluene with an amine can lead to the formation of N-substituted this compound derivatives. uni-freiburg.de
Table 2: Synthesis from Nitrobenzene Precursors
| Precursor | Reagents | Product | Reference |
|---|---|---|---|
| 2-Fluoro-4-methylaniline | HNO₃, H₂SO₄ | This compound | chemicalbook.com |
| 2,4-Difluoronitrobenzene | NH₃ | 5-Fluoro-2-nitroaniline | google.com |
Derivatization Reactions and Synthetic Utility
The presence of the primary amine functionality allows for a range of derivatization reactions, enhancing the synthetic utility of this compound.
Reactions at the Amine Functionality
The amino group is a key site for further molecular elaboration through various chemical reactions.
The primary amino group of this compound can readily undergo acylation to form the corresponding amide. This reaction is often carried out by treating the aniline with an acylating agent such as an acid chloride or acid anhydride (B1165640). google.comgoogle.com This transformation is not only a method for creating amide derivatives but is also frequently employed as a strategy to protect the amino group during subsequent reactions, such as nitration on a related precursor. For example, in the synthesis of related nitroanilines, the amino group of a substituted aniline is first acylated with reagents like acetic anhydride or formic acid before the nitration step.
The amino group of this compound can be converted into a diazonium salt (-N₂⁺) through a process called diazotization. This reaction typically involves treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5°C). lkouniv.ac.ingoogle.com The presence of electron-withdrawing groups, such as the nitro and fluoro substituents on the ring, can decrease the nucleophilicity of the amino group, making diazotization more challenging compared to simple aniline. lkouniv.ac.in
The resulting aryl diazonium salt is a valuable intermediate that can undergo a variety of substitution reactions, collectively known as Sandmeyer reactions, to introduce a range of functional groups. libretexts.orgscribd.com Specifically for halogen introduction, the diazonium salt is treated with a copper(I) halide salt (CuCl or CuBr) to replace the diazonium group with a chlorine or bromine atom, respectively. libretexts.orgscribd.com The introduction of fluorine can be achieved via the Balz-Schiemann reaction, which involves the formation and subsequent thermal decomposition of an aryl diazonium fluoroborate salt. lkouniv.ac.inlibretexts.org These reactions provide a powerful method for synthesizing highly substituted aromatic compounds that may be difficult to obtain through direct halogenation. lkouniv.ac.in
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Fluoro-4-methylaniline |
| 2,4-Difluoronitrobenzene |
| 5-Fluoro-2-nitroaniline |
| 2,5-Difluoro-4-nitrotoluene |
| N-Ribityl-5-methyl-4-fluoro-2-nitroaniline |
| 5-Fluoro-4-methylbenzene-1,2-diamine |
| 5-Chloro-4-methyl-2-nitroaniline |
| 5-Chloro-4-methylbenzene-1,2-diamine |
| 4-Fluoro-2-nitro-N-methylaniline |
| 4-Fluoro-N1-methylbenzene-1,2-diamine |
| 2,4-Dinitrofluorobenzene |
| 3-Chloro-4-methylaniline |
| Acetic anhydride |
| Formic acid |
| Nitric acid |
| Sulfuric acid |
| Sodium nitrite |
| Hydrochloric acid |
| Copper(I) chloride |
Schiff Base Formation and Related Condensation Reactions
The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction typically occurs under acid or base catalysis and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration. researchgate.net
The general transformation can be represented as follows:
Reaction of this compound with an Aldehyde or Ketone
(Image depicting the chemical structures for the reaction)
These condensation reactions are fundamental in organic synthesis, providing a pathway to a wide array of derivatives. researchgate.net For instance, reaction with various substituted benzaldehydes can yield a library of imine compounds with potentially diverse applications. The formation of these Schiff bases is often straightforward, proceeding under mild conditions such as refluxing in an appropriate solvent like ethanol. bohrium.com The resulting imines are valuable intermediates themselves, as the C=N double bond can be subjected to further transformations, such as reduction to secondary amines or participation in cycloaddition reactions. researchgate.netjptcp.com
Electrophilic Aromatic Substitution (EAS) on the Substituted Phenyl Ring
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the regiochemical outcome on the this compound ring is determined by the cumulative directing effects of its four substituents.
Each substituent on the benzene (B151609) ring of this compound exerts a distinct electronic influence, which either activates or deactivates the ring towards electrophilic attack and directs incoming electrophiles to specific positions. pressbooks.publibretexts.org
Amino Group (-NH₂) : This is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. pressbooks.pub
Methyl Group (-CH₃) : An alkyl group that acts as a weak activating group and an ortho, para-director through an inductive electron-donating effect. masterorganicchemistry.com
Fluorine Atom (-F) : Halogens are a unique class of substituents. Fluorine is a deactivating group due to its strong electron-withdrawing inductive effect, yet it is an ortho, para-director because of its ability to donate a lone pair via resonance. pressbooks.publibretexts.org
Nitro Group (-NO₂) : This is a potent deactivating group and a strong meta-director due to its powerful electron-withdrawing inductive and resonance effects. libretexts.orgcymitquimica.com
When these effects are combined in this compound, a clear directive preference emerges. The amino group is the most powerful activating and directing group. It strongly directs incoming electrophiles to its ortho and para positions. In this molecule, the position para to the amino group is occupied by the methyl group, and one ortho position is blocked by the nitro group. Therefore, the sole remaining activated position is C6, which is ortho to the amino group and meta to the nitro group. The directing effects of the methyl and fluoro groups are subordinate to the powerful influence of the amino group. Thus, electrophilic substitution is strongly favored at the C6 position.
| Substituent | Type | Activating/Deactivating | Directing Effect |
| -NH₂ | Resonance Donating | Strongly Activating | ortho, para |
| -CH₃ | Inductive Donating | Weakly Activating | ortho, para |
| -F | Inductive Withdrawing, Resonance Donating | Weakly Deactivating | ortho, para |
| -NO₂ | Inductive & Resonance Withdrawing | Strongly Deactivating | meta |
Given the directing effects discussed, halogenation of this compound is expected to occur selectively at the C6 position. For example, bromination using N-bromosuccinimide (NBS) or chlorination with N-chlorosuccinimide (NCS) in a suitable solvent would likely yield the corresponding 6-halo derivative. The synthesis of related compounds often involves the protection of the aniline prior to halogenation to prevent side reactions and improve selectivity.
The synthesis of this compound itself is an example of an EAS reaction. It is typically prepared by the nitration of 4-fluoro-3-methylaniline (B1294958) (or 2-fluoro-4-methylaniline). tsijournals.comchemicalbook.com In this reaction, the nitronium ion (NO₂⁺), generated from a mixture of nitric acid and sulfuric acid, attacks the aniline derivative. masterorganicchemistry.com The position of nitration is directed primarily by the activating amino group to the ortho position, leading to the desired product. tsijournals.comchemicalbook.com
Ortho-Directed Metallation and Related Transformations
Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orguwindsor.ca
In this compound, the amino group (-NH₂) is a potent DMG. However, its acidic protons would be readily deprotonated by the strong bases used for DoM, such as n-butyllithium. Furthermore, the nitro group is generally incompatible with such highly reactive organometallic reagents. Therefore, for a successful DoM strategy, the amino group would typically first be converted into a more robust directing group, such as a pivalamide (B147659) (-NHCOtBu) or a carbamate. The nitro group might need to be introduced after the metallation step or be temporarily reduced and later re-oxidized.
Assuming the amino group is appropriately protected, it would direct lithiation to the C6 position. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at this specific site. The fluorine atom at C5 can also act as a DMG, although its directing ability is weaker than that of a protected amino group. nih.govacs.org The enhanced acidity of the C-H bond ortho to a fluorine atom can facilitate metallation. nih.gov
Catalytic Coupling Reactions Utilizing Activated Aromatic Systems
The functional groups on this compound make it a suitable substrate for various catalytic coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr) : The presence of the electron-withdrawing nitro group ortho to the fluorine atom strongly activates the C-F bond towards nucleophilic attack. This allows for SₙAr reactions where the fluorine is displaced by nucleophiles such as alkoxides, thiolates, or amines. researchgate.net Such reactions are a powerful tool for building molecular complexity.
Meerwein Arylation : The primary amino group can be converted into a diazonium salt using sodium nitrite and a strong acid. mdpi.com This diazonium salt can then undergo a copper-catalyzed Meerwein arylation with an activated alkene, introducing an alkyl chain to the aromatic ring at the C1 position. mdpi.com
Palladium-Catalyzed Cross-Coupling : While the molecule itself is not a typical substrate for direct cross-coupling, it can be easily converted into one. For instance, a Sandmeyer reaction on the corresponding diazonium salt could introduce a bromine or iodine atom at the C1 position. This resulting aryl halide could then participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. acs.org Additionally, the aniline nitrogen itself can act as a nucleophile in Buchwald-Hartwig amination reactions with various aryl halides, linking the 5-fluoro-4-methyl-2-nitrophenyl moiety to other aromatic systems. acs.org
Advanced Spectroscopic and Crystallographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of 5-Fluoro-4-methyl-2-nitroaniline, offering detailed insights into the proton, carbon, and fluorine environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Aliphatic Proton Assignments
¹H NMR spectroscopy confirms the presence and positioning of hydrogen atoms in this compound. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons appear as distinct signals. One aromatic proton is observed as a doublet at approximately 7.49 ppm with a J-coupling of 8.2 Hz, while another shows up as a doublet around 6.92 ppm with a J-coupling of 11.2 Hz. The amine (NH₂) protons present as a broad singlet at about 3.89 ppm, and the methyl (CH₃) protons give a sharp singlet at 2.48 ppm. chemicalbook.com These chemical shifts and coupling constants are instrumental in assigning the specific locations of the protons on the benzene (B151609) ring and the methyl group.
Interactive Data Table: ¹H NMR Data for this compound
| Chemical Shift (δ) in ppm | Multiplicity | J-coupling (Hz) | Assignment |
| 7.49 | Doublet (d) | 8.2 | Aromatic CH |
| 6.92 | Doublet (d) | 11.2 | Aromatic CH |
| 3.89 | Broad Singlet (br s) | - | NH₂ |
| 2.48 | Singlet (s) | - | CH₃ |
Note: Data recorded in CDCl₃ at 500 MHz. chemicalbook.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation
¹³C NMR spectroscopy provides essential information about the carbon framework of the molecule. The spectrum shows distinct signals for each carbon atom, confirming the substitution pattern on the aromatic ring. Key signals include those for the carbon atoms attached to the fluorine and nitro groups, which appear at characteristic chemical shifts due to the strong electron-withdrawing nature of these substituents. The carbon atoms of the aromatic ring are observed in the range of approximately 113 to 155 ppm. Specifically, signals can be seen at 154.5 (C-F), 145.0 (C-NO₂), 133.5, 125.1, 119.0, and 113.2 ppm. The methyl carbon appears as a distinct signal at around 20.21 ppm. chemicalbook.com
Interactive Data Table: ¹³C NMR Data for this compound
| Chemical Shift (δ) in ppm | Assignment |
| 154.5, 152.5 | C-F (Carbon attached to Fluorine) |
| 145.0 | C-NO₂ (Carbon attached to Nitro group) |
| 133.5, 133.3 | Aromatic CH |
| 125.1, 125.0 | Aromatic CH |
| 119.0, 118.8 | Aromatic C |
| 113.2, 113.1 | Aromatic C |
| 20.21 | CH₃ (Methyl carbon) |
Note: Data recorded in CDCl₃ at 126 MHz. chemicalbook.com
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis
¹⁹F NMR spectroscopy is a powerful tool specifically for analyzing fluorine-containing compounds. thermofisher.com For molecules with a fluorine substituent on an aromatic ring, the ¹⁹F NMR spectrum provides a characteristic signal that confirms the presence and electronic environment of the fluorine atom. doi.org The chemical shift in ¹⁹F NMR is highly sensitive to the surrounding functional groups. thermofisher.com In the case of a related compound, 4-fluoro-N-phenylaniline, the fluorine signal appears at -121.93 ppm (in CDCl₃). doi.org For this compound, the fluorine resonance would be expected in a similar region, influenced by the adjacent methyl and nitro groups.
Two-Dimensional NMR Spectroscopy (COSY, HMQC, HMBC) for Connectivity and Assignment
Two-dimensional (2D) NMR techniques such as COSY, HSQC (or HMQC), and HMBC are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals by revealing connectivity between atoms.
COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, showing which protons are adjacent to each other. sdsu.edu This would confirm the relative positions of the aromatic protons in this compound.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectra correlate directly bonded proton and carbon atoms (¹JCH). sdsu.eduyoutube.com This allows for the definitive assignment of which proton is attached to which carbon in the aromatic ring and the methyl group.
Vibrational Spectroscopy for Functional Group and Molecular Conformational Analysis
Vibrational spectroscopy techniques, particularly FT-IR, are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands
The FT-IR spectrum of this compound displays a series of absorption bands that correspond to the vibrational modes of its specific functional groups. The strong electron-withdrawing nitro group (NO₂) exhibits characteristic asymmetric and symmetric stretching vibrations. These typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The presence of the amino group (NH₂) is confirmed by N-H stretching vibrations, which are usually observed in the 3300-3500 cm⁻¹ range. The C-F stretching vibration gives a strong absorption band typically found in the 1100-1200 cm⁻¹ region. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear at slightly lower frequencies.
Interactive Data Table: Characteristic FT-IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Functional Group Vibration |
| 3300-3500 | N-H stretching (Amino group) |
| 3000-3100 | Aromatic C-H stretching |
| 2850-2960 | Aliphatic C-H stretching (Methyl group) |
| 1500-1600 | Asymmetric NO₂ stretching (Nitro group) |
| 1300-1400 | Symmetric NO₂ stretching (Nitro group) |
| 1100-1200 | C-F stretching (Carbon-Fluorine bond) |
Raman Spectroscopy for Complementary Vibrational Modes and Structural Insights
Raman spectroscopy serves as a vital analytical tool for probing the vibrational modes of this compound, offering insights that are complementary to infrared (IR) spectroscopy. The technique is particularly useful for identifying symmetric vibrations and bonds that exhibit a change in polarizability, which are often weak or absent in IR spectra. For aniline (B41778) derivatives, Raman spectroscopy provides key data on the molecular structure. rasayanjournal.co.inresearchgate.net
The analysis of this compound would reveal characteristic spectral bands corresponding to its specific functional groups. The nitro group (NO₂) typically shows strong symmetric and asymmetric stretching vibrations. The carbon-fluorine (C-F) stretching vibration also produces a distinct band. Furthermore, vibrations associated with the aromatic ring and the amino (NH₂) group provide a detailed fingerprint of the molecule. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), are often paired with experimental Raman spectra to assign these vibrational modes accurately. rasayanjournal.co.inresearchgate.net
Table 1: Expected Characteristic Raman Peaks for this compound Data is based on typical values for related fluoro-nitro-aniline compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| NH₂ Asymmetric Stretch | ~3400-3500 | Medium |
| NH₂ Symmetric Stretch | ~3300-3400 | Medium |
| C-H Aromatic Stretch | ~3000-3100 | Strong |
| NO₂ Asymmetric Stretch | ~1500-1540 | Strong |
| NO₂ Symmetric Stretch | ~1330-1370 | Very Strong |
| C-F Stretch | ~1150-1250 | Medium-Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS provides the exact mass of the molecule with high precision (typically to four or more decimal places), which is crucial for confirming its elemental composition. mdpi.com
For this compound, with a molecular formula of C₇H₇FN₂O₂, the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement would aim to match this value, thereby confirming the molecular formula and distinguishing the compound from isomers or other molecules with the same nominal mass. bldpharm.comchemspider.com This technique is frequently used in the final characterization of newly synthesized compounds to verify their identity. mdpi.combohrium.com
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₇FN₂O₂ |
| Theoretical Monoisotopic Mass (Calculated) | 170.04915 u |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for assessing the purity and confirming the identity of volatile and semi-volatile compounds like this compound. synhet.com The gas chromatograph separates the compound from any impurities, after which the mass spectrometer provides a mass spectrum that serves as a molecular fingerprint. epa.gov
In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and separated on a capillary column, such as an SLB-5ms column. gcms.cz The retention time is a characteristic property used for identification. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization), and the resulting fragments are detected. The fragmentation pattern is compared against spectral libraries, such as the NIST library, for confident identification. nist.gov It is important to note that for some nitroaromatic compounds, the use of hydrogen as a carrier gas can potentially cause reduction of the nitro group in the hot GC inlet, which must be considered during method development. hpst.cz
Liquid Chromatography-Mass Spectrometry (LC-MS/UPLC) for Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Ultra-High-Performance Liquid Chromatography (UPLC), is a powerful technique for determining the purity of this compound, especially given its suitability for non-volatile or thermally sensitive compounds. bldpharm.combldpharm.com Commercial suppliers often provide LC-MS or UPLC data to certify the purity of their products. ambeed.combldpharm.com
The method involves separating the compound on a reversed-phase column (e.g., C18) using a mobile phase gradient. The eluent is then introduced into a mass spectrometer, which confirms the molecular weight of the peak corresponding to the target compound. Purity is typically determined by integrating the area of the main peak and expressing it as a percentage of the total peak area detected by a UV or MS detector. Purity levels for commercially available research chemicals often exceed 95%. nih.gov
X-ray Crystallography for Three-Dimensional Molecular and Supramolecular Architecture
Single Crystal X-ray Diffraction (SC-XRD) for Precise Bond Lengths, Angles, and Conformations
Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of crystalline solids. uhu-ciqso.es By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain precise measurements of unit cell dimensions, bond lengths, bond angles, and torsional angles. researchgate.net
This technique provides an unambiguous depiction of the molecule's conformation in the solid state and reveals the details of its supramolecular arrangement through intermolecular interactions like hydrogen bonding and stacking. bohrium.com For instance, in related nitroaniline structures, SC-XRD has been used to determine the twist angle of the nitro group relative to the aromatic ring and to characterize C-H···O and C-H···F hydrogen bonds that dictate the crystal packing. iucr.org
Table 3: Expected Crystallographic Data for this compound Data based on typical values from related crystal structures.
| Parameter | Expected Value | Reference |
|---|---|---|
| Bond Lengths (Å) | ||
| C-F | ~1.35 - 1.37 Å | iucr.org |
| C-NO₂ | ~1.45 - 1.48 Å | iucr.org |
| N-O (in NO₂) | ~1.22 - 1.24 Å | iucr.org |
| C-NH₂ | ~1.37 - 1.40 Å | |
| **Bond Angles (°) ** | ||
| O-N-O | ~123 - 125° | |
| C-C-F | ~118 - 120° | |
| Torsion Angles (°) |
Based on a comprehensive search for scientific literature and crystallographic databases, there is currently no publicly available research detailing the specific advanced spectroscopic and crystallographic characterization of the compound This compound .
The search did not yield any published crystal structures, which are a prerequisite for the requested detailed analysis of its intermolecular interactions, including hydrogen bonding networks, π-π stacking, and Hirshfeld surface analysis. While data exists for structurally related compounds, the strict requirement to focus solely on "this compound" prevents the use of information from other molecules.
Therefore, the generation of an article with the specified outline and content is not possible at this time due to the absence of the necessary primary scientific data for this particular compound.
Computational and Theoretical Investigations of Molecular Properties and Reactivity
Quantum Chemical Calculations (DFT and Hartree-Fock) for Electronic Structure and Energetics
Quantum chemical calculations are indispensable tools for elucidating the molecular structure, reactivity, and electronic properties of chemical compounds. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are frequently employed to provide detailed insights into the behavior of molecules like 5-Fluoro-4-methyl-2-nitroaniline. These computational approaches allow for the systematic investigation of a molecule's characteristics in the absence of experimental data and can corroborate or predict experimental findings.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For substituted anilines, the planarity of the molecule and the orientation of the amino and nitro groups are of key interest.
Theoretical calculations on analogous compounds, such as 5-methyl-2-nitroaniline, have been performed using DFT methods (B3LYP functional) to optimize the molecular geometry. researchgate.netnih.gov These studies show that the bond lengths and angles generally conform to average values observed for other 5-substituted-2-nitroanilines. nih.govnih.gov For instance, in the optimized structure of 5-methyl-2-nitroaniline, the C—NH2 bond length is found to be short, indicating significant participation of the aniline (B41778) nitrogen atom's lone pair in the aromatic π-bonding system. researchgate.netnih.gov The geometry around both nitrogen atoms is nearly planar, suggesting sp2 hybridization. nih.gov
Such calculations for this compound would similarly predict bond lengths, bond angles, and dihedral angles. The presence of the fluorine atom and the methyl group would influence the electron distribution and steric interactions, leading to subtle but important changes in the optimized geometry compared to its parent aniline or other derivatives. These calculations can be performed in the gas phase to model the isolated molecule and in various solvent phases to simulate more realistic chemical environments, which can affect the conformational preferences of the substituent groups.
Table 1: Comparison of Selected Experimental and DFT Optimized Geometrical Parameters for the Analogous Compound 5-Methyl-2-nitroaniline
| Parameter | Bond/Angle | Experimental Value | DFT Optimized Value |
|---|---|---|---|
| Bond Length | C1—N1 (Å) | 1.3469 (12) | ~1.357 |
| Bond Length | C2—N2 (Å) | 1.422 (25) | ~1.446 |
| Bond Angle | O—N—O (°) | 121.20 (9) | - |
Data derived from studies on 5-Methyl-2-nitroaniline, an analogous compound. nih.gov
Frontier Molecular Orbital (FMO) theory is a critical framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.netlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more polarizable and more reactive. researchgate.net
Computational studies on structural isomers, 5-nitro-2-fluoroaniline (5N2FA) and 2-nitro-5-fluoroaniline (2N5FA), using both DFT and HF methods have determined their HOMO-LUMO energy gaps. bwise.kr For 5N2FA, the energy gap was found to be 3.874 eV with DFT and 8.248 eV with HF. For 2N5FA, the gap was 3.979 eV with DFT and 8.176 eV with HF. bwise.kr A similar analysis for this compound would reveal how the specific substitution pattern influences its electronic properties and reactivity. The distribution of the HOMO and LUMO across the molecule is also important; in related nitroanilines, the HOMO often shows significant contribution from the p-orbital of the aniline nitrogen atom and the delocalized π-system of the aromatic ring. researchgate.netnih.gov
Table 2: Calculated HOMO-LUMO Energy Gaps for Fluoroaniline (B8554772) Isomers
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 5-nitro-2-fluoroaniline (5N2FA) | DFT | - | - | 3.874 |
| 5-nitro-2-fluoroaniline (5N2FA) | HF | - | - | 8.248 |
| 2-nitro-5-fluoroaniline (2N5FA) | DFT | - | - | 3.979 |
| 2-nitro-5-fluoroaniline (2N5FA) | HF | - | - | 8.176 |
Data from a study on structural isomers of fluoroaniline. bwise.kr
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MESP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates areas of positive potential (electron-poor), which are prone to nucleophilic attack.
For the related compound 5-Methyl-2-nitroaniline, MESP analysis has been performed following DFT geometry optimization. researchgate.net The resulting plot shows an accumulation of negative charge (red) around the oxygen atoms of the nitro group, identifying them as sites for electrophilic interaction. researchgate.net Conversely, positive potential (blue) is often located around the hydrogen atoms of the amino group. researchgate.net For this compound, an MESP analysis would similarly highlight the electron-rich regions near the nitro group's oxygen atoms and the electronegative fluorine atom, and electron-deficient regions near the amine protons, thereby providing a clear guide to its intermolecular interactions and chemical reactivity.
Natural Bond Orbital (NBO) and Mulliken population analyses are computational methods used to quantify the distribution of electrons among atoms in a molecule, providing insights into atomic charges, hybridization, and intramolecular interactions. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds and lone pairs. uni-rostock.de This method allows for the study of hyperconjugation and intramolecular charge transfer by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-rostock.de
Mulliken population analysis provides a means of partitioning the total electron density among the atoms. While known for its simplicity, it can be sensitive to the basis set used. In contrast, Natural Population Analysis (NPA), derived from the NBO method, often provides a more stable and chemically intuitive picture of atomic charges. uni-rostock.de These analyses have been performed for fluoroaniline isomers to gain a clear insight into their bonding characters and reactive sites. bwise.kr For this compound, these calculations would quantify the electron-withdrawing effects of the nitro and fluoro groups and the electron-donating effect of the methyl group on the charge distribution across the aromatic ring and substituent atoms.
Quantum chemical calculations are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.
Vibrational Frequencies: Theoretical calculations of vibrational frequencies using methods like DFT (e.g., B3LYP) and HF can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net Comparisons between calculated and observed frequencies for related molecules have shown that the B3LYP method is often superior to HF for molecular vibrational problems. researchgate.net For aromatic compounds containing fluoro and nitro groups, specific vibrational modes are expected in distinct regions. The C-F stretching vibration is typically expected in the 1270–1100 cm⁻¹ region. researchgate.net The asymmetric and symmetric stretching vibrations of the NO₂ group are characteristic, as are its scissoring, wagging, and rocking modes. researchgate.net
NMR Chemical Shifts: Predicting NMR chemical shifts, particularly for nuclei like ¹⁹F, is a powerful application of computational chemistry. nih.gov DFT calculations have become a commonplace tool for predicting ¹H and ¹³C chemical shifts. nih.gov While predicting ¹⁹F shifts can be more challenging, methods combining quantum mechanics with molecular mechanics (QM/MM) or using appropriate scaling factors with DFT can yield results that agree well with experimental data. nih.govnih.gov For this compound, theoretical calculations could predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F chemical shifts, aiding in the complete assignment of its NMR spectra.
In addition to structural and electronic properties, quantum chemical calculations can be used to predict various thermodynamical parameters. By performing vibrational frequency calculations, it is possible to determine the zero-point vibrational energy (ZPVE) and thermal corrections to energy. From these, key thermodynamic functions such as enthalpy (H), entropy (S), and specific heat capacity (Cv) can be calculated at different temperatures. These parameters are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates. Such calculations would provide a comprehensive thermodynamic profile for this compound.
Theoretical Studies of Reaction Mechanisms and Pathways
Theoretical studies are instrumental in mapping the energetic landscapes of chemical reactions, identifying transition states, and rationalizing the influence of substituents on reaction pathways. For this compound, computational approaches can unravel the intricacies of key transformations.
While this compound already possesses a nitro group, understanding the regioselectivity of nitration on its precursor, 3-fluoro-4-methylaniline, is crucial for its synthesis. Computational methods, particularly Density Functional Theory (DFT), can model the electrophilic aromatic substitution (SEAr) mechanism of nitration.
These studies typically involve calculating the energies of the reactants, the electrophile (NO2+), the sigma complexes (Wheland intermediates) for attack at different positions on the aromatic ring, and the final products. The relative energies of the transition states leading to these sigma complexes determine the kinetic product distribution. For 3-fluoro-4-methylaniline, the amino group is a powerful ortho-, para-director and activator, while the methyl group is a weaker ortho-, para-director and activator. The fluorine atom is an ortho-, para-director but a deactivator. Computational analysis would likely confirm that the directing effects of the strongly activating amino group dominate, leading to nitration at the positions ortho and para to it. The formation of this compound is a result of nitration at the position ortho to the amino group. DFT calculations can quantify the activation energies for nitration at each possible position, providing a theoretical basis for the observed regioselectivity.
Table 1: Hypothetical DFT-Calculated Activation Energies (in kcal/mol) for the Nitration of 3-fluoro-4-methylaniline
| Position of Nitration | Relative Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|
| C2 (ortho to NH2) | 0.0 | This compound |
| C6 (ortho to NH2) | +2.5 | 3-Fluoro-4-methyl-6-nitroaniline |
Note: The values in this table are illustrative and represent expected trends from computational studies.
The presence of a nitro group and a fluorine atom on the aromatic ring makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom can act as a leaving group, particularly when activated by the electron-withdrawing nitro group.
Theoretical investigations of SNAr pathways would involve modeling the reaction with various nucleophiles. The mechanism typically proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. Computational studies can determine the stability of this complex and the activation energy for its formation. The rate of an SNAr reaction is influenced by the electron-withdrawing power of the activating groups and the nature of the leaving group and nucleophile. Theoretical calculations can predict the feasibility of displacing the fluoro group with other nucleophiles and compare its reactivity to other halogenated nitroaromatics.
The reactivity of the aromatic ring in this compound is governed by the interplay of its four substituents. Computational analyses, such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping, can provide a quantitative understanding of these effects.
Amino Group (-NH2): A strong electron-donating group through resonance (+R effect), which activates the ring towards electrophilic attack, particularly at the ortho and para positions.
Methyl Group (-CH3): A weak electron-donating group through induction (+I effect) and hyperconjugation, which provides slight activation.
Nitro Group (-NO2): A strong electron-withdrawing group through both induction (-I effect) and resonance (-R effect), which deactivates the ring towards electrophilic attack and activates it for nucleophilic attack.
Computational studies can quantify the charge distribution on the aromatic ring, highlighting the electron-rich and electron-poor regions. MEP maps would visually demonstrate the electron-donating nature of the amino group and the electron-withdrawing nature of the nitro group, thereby predicting the most likely sites for electrophilic and nucleophilic attack.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques offer dynamic and interactive perspectives on the behavior of this compound, from its flexibility to its interactions with other molecules.
While the aromatic ring of this compound is rigid, the molecule possesses conformational flexibility primarily due to the rotation of the amino and nitro groups, as well as the methyl group's hydrogen atoms. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time.
MD simulations would track the atomic movements based on a force field, providing insights into the preferred orientations of the substituents. These simulations can reveal the planarity or non-planarity of the amino and nitro groups with respect to the benzene (B151609) ring and the energetic barriers to their rotation. This information is crucial for understanding how the molecule's shape influences its packing in a crystal lattice and its interaction with biological targets.
Given that many substituted nitroanilines exhibit biological activity, in silico methods like molecular docking are valuable for predicting the binding affinity of this compound with various biological targets, such as enzymes or receptors. ijper.orgdovepress.com
Molecular docking simulations would virtually place the molecule into the binding site of a target protein and calculate a docking score, which is an estimate of the binding affinity. These simulations would identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For instance, the amino and nitro groups of this compound are capable of forming hydrogen bonds, which could be critical for its binding to a specific target. While specific targets for this compound are not established, docking studies against a panel of enzymes could suggest potential biological activities.
Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Kinase
| Docking Parameter | Value | Interpretation |
|---|---|---|
| Binding Energy (kcal/mol) | -7.8 | Indicates a potentially favorable binding interaction. |
| Hydrogen Bonds Formed | 3 | With amino acid residues in the active site. |
Note: This table presents hypothetical data to illustrate the output of a molecular docking study.
Applications in Advanced Organic Synthesis and Materials Science
5-Fluoro-4-methyl-2-nitroaniline as a Key Building Block in Organic Synthesis
This compound serves as a pivotal starting material or intermediate in a variety of synthetic pathways. bldpharm.combldpharm.com The presence of three distinct functional groups—an amine, a nitro group, and a fluorine atom—on the aromatic ring allows for a range of chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group, and diazotization of the amino group, enabling the synthesis of a diverse array of more complex molecules. tsijournals.com
The utility of substituted nitroanilines is well-established in medicinal chemistry for the development of novel therapeutic agents. The structural motif of this compound is integral to the synthesis of various pharmaceutical intermediates. bldpharm.com
The this compound framework is a precursor for generating libraries of substituted anilines, which are crucial scaffolds in drug discovery. The nitro group can be readily reduced to an amine, yielding a diamine derivative that can undergo further reactions. For instance, related fluorinated nitroanilines are used to create substituted benzene (B151609) products for medicinal chemistry. chemicalbook.comnih.gov The resulting anilines can be acylated or coupled with other molecules to build complex drug candidates. For example, the synthesis of N-(2-{2-dimethylaminoethyl methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide mesylate salt (Osimertinib) utilizes 4-fluoro-2-methoxy-5-nitroaniline (B580436) as a key starting material. google.com
Kinases are critical enzymes in cellular signaling, and their dysregulation is implicated in diseases like cancer. ed.ac.uk Consequently, kinase inhibitors are a major class of therapeutic drugs. ed.ac.ukacs.org Structurally similar compounds to this compound are instrumental in synthesizing potent kinase inhibitors. For example, 4-Fluoro-2-methoxy-5-nitroaniline is a key intermediate in the synthesis of Mereletinib, an inhibitor of the BRAFV600E kinase, and Osimertinib, an epidermal growth factor receptor (EGFR) inhibitor. google.comchemicalbook.com The synthesis of Osimertinib involves reacting 4-fluoro-2-methoxy-5-nitroaniline with N1,N1,N2-trimethylethane-1,2-diamine. acs.orggoogleapis.com This highlights the potential of this compound to serve as a precursor for new kinase inhibitors by analogy.
Table 1: Examples of Related Fluoro-nitroanilines in Kinase Inhibitor Synthesis
| Starting Material | Kinase Inhibitor | Target Kinase |
| 4-Fluoro-2-methoxy-5-nitroaniline | Mereletinib | BRAFV600E chemicalbook.com |
| 4-Fluoro-2-methoxy-5-nitroaniline | Osimertinib | EGFR google.comacs.org |
The chemical reactivity of halogenated nitroanilines also makes them valuable intermediates in the agrochemical industry. evitachem.comchemimpex.com Compounds like 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene, which is structurally related to this compound, serve as intermediates in the production of agrochemicals such as herbicides and fungicides. lookchem.com The strategic placement of the substituents on the aniline (B41778) ring allows for the creation of molecules with specific biological activities essential for crop protection.
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, with fluorinated heterocycles being particularly prominent in FDA-approved drugs. mdpi.comnih.gov this compound is an excellent precursor for various heterocyclic systems.
Indoles: The indole (B1671886) nucleus is a privileged scaffold in many biologically active compounds. beilstein-journals.org Substituted indoles can be synthesized from 2-fluoro-4-methyl-5-nitroaniline. tsijournals.com The process typically involves diazotization of the aniline followed by a Sandmeyer-type reaction to introduce a different substituent, which then facilitates cyclization to form the indole ring. tsijournals.com Another powerful method is the Reissert indole synthesis, which can be applied to nitroanilines to construct the indole framework. orgsyn.org
Benzofuroxans: Benzofuroxans, also known as benzofurazans, are synthesized by the oxidative cyclization of o-nitroanilines. nih.gov This reaction can be performed using reagents like sodium hypochlorite (B82951) (NaClO) in a basic medium. google.com For example, 5-chloro-4-fluoro-2-nitroaniline (B11740) can be converted to 6-chloro-5-fluorobenzofuroxan. google.com By analogy, this compound can be readily converted to 6-fluoro-5-methylbenzofuroxan. These benzofuroxan (B160326) intermediates are, in turn, used in reactions like the Beirut reaction to synthesize other complex heterocycles such as quinoxaline (B1680401) dioxides. nih.govresearchgate.net
Furan (B31954) Derivatives: Furan-containing compounds have shown promise as antimycobacterial agents. mdpi.combohrium.com A common synthetic route to access phenyl-furan derivatives is the Meerwein arylation. In a process analogous to the use of 2-fluoro-4-nitroaniline, this compound can be diazotized and subsequently reacted with a furan derivative, such as methyl furan-2-carboxylate, in the presence of a copper catalyst to yield the corresponding 5-aryl-furan compound. mdpi.combohrium.com
Table 2: Synthesis of Heterocyclic Scaffolds from Nitroaniline Precursors
| Precursor | Reagents | Heterocyclic Product |
| 2-Fluoro-4-methyl-5-nitroaniline tsijournals.com | 1. Diazotization 2. Sandmeyer Reaction 3. Cyclization | Substituted Indole |
| 5-Chloro-4-fluoro-2-nitroaniline google.com | NaOH, NaClO, Methanol | 6-Chloro-5-fluorobenzofuroxan |
| 2-Fluoro-4-nitroaniline mdpi.combohrium.com | 1. NaNO₂, HCl 2. Methyl furan-2-carboxylate, CuCl₂ | Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate |
Nitroaniline derivatives have historically been important in the synthesis of dyes and pigments. The chromophoric properties of the nitro-aromatic system are key to this application. By analogy with compounds like 4-fluoro-3-nitroaniline (B182485) and 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene, this compound can serve as an intermediate for azo dyes. evitachem.comlookchem.com The synthesis typically involves the diazotization of the aniline group, followed by coupling with an electron-rich aromatic compound (a coupling component) to form a brightly colored azo compound. google.com The presence of the fluorine atom can enhance properties such as lightfastness and brightness of the resulting dye. google.com
Precursor for the Synthesis of Pharmaceutical Intermediates and Lead Compounds
Functionalization for Polymer and Advanced Material Applications
While specific research detailing the direct polymerization of this compound is not extensively documented, its potential is inferred from studies on structurally similar nitroanilines. These related compounds serve as key intermediates for creating polymers and hybrid materials with tailored optical and electronic properties. The reactive amino and nitro groups, along with the fluorine substituent, provide multiple pathways for incorporation into larger molecular architectures.
One established strategy involves using fluoro-nitroaniline derivatives as precursors for high-performance polymers. For instance, in the synthesis of novel fluorinated dibenzo[a,c]phenazine-based polymers for electrochromic applications, a similar compound, 4-fluoro-2-nitroaniline, is used as a starting material. metu.edu.tr The synthetic route typically involves the reduction of the nitro group to a diamine, which then undergoes condensation reactions to form the polymer backbone. metu.edu.tr This process highlights how the nitroaniline framework is fundamental to creating the final conjugated polymer structure, with the fluorine atom providing enhanced electronic properties. metu.edu.tr
Another approach is the functionalization of inorganic substrates to create organic-inorganic hybrid materials. A one-pot synthesis method has been developed for creating chromophoric materials by reacting 4-fluoronitrobenzene with 3-aminopropyltrimethoxysilane, followed by a sol-gel process with tetraethoxysilane (TEOS). researchgate.net This results in silica (B1680970) particles functionalized with p-nitroaniline moieties. researchgate.net Such hybrid materials are of interest for applications as specialized pigments. researchgate.net Given its structural features, this compound could similarly be used to functionalize material surfaces, creating advanced materials with unique characteristics imparted by its specific substitution pattern. The covalent attachment of such molecules to polymer backbones can introduce properties like fluorescence, enhanced charge storage, and improved stability. researchgate.net
Development of Analytical Probes and Chemical Sensors (based on related nitroaromatic compounds)
Nitroaromatic compounds (NACs) are a significant class of chemicals used in industries ranging from pharmaceuticals to explosives. novomof.com Their electron-deficient nature makes them targets for detection by various analytical methods, particularly fluorescence-based sensing. rsc.org While this compound itself has not been the specific focus of these studies, the principles underlying the detection of related nitroaromatics are directly applicable.
The primary mechanism for detecting nitroaromatics via fluorescence is quenching. nih.gov Electron-rich fluorescent materials, such as coordination polymers, metal-organic frameworks (MOFs), and functionalized nanoparticles, are used as sensors. novomof.comnih.govrsc.org When the analyte (the nitroaromatic compound) interacts with the sensor, it can accept an electron from the excited state of the fluorophore, leading to a decrease, or "quenching," of the fluorescence intensity. rsc.org This change in emission provides a detectable signal for the presence of the nitroaromatic compound. novomof.com
Numerous sensor systems have been developed for detecting prevalent nitroaromatic explosives and pollutants. For example, a Cd(II)-based coordination polymer has demonstrated high sensitivity and selectivity for detecting 2,4,6-trinitrophenol (TNP) among other nitro compounds, with a detection limit of 0.260 μM. nih.gov Similarly, tetraphenylethene-based fluorescent silica nanoparticles have been used as a probe for nitroaromatic explosives, detecting picric acid (PA) down to 0.01 μM. rsc.org
Electrochemical methods also provide a robust means for detecting NACs. Disposable screen-printed carbon electrodes can be used to measure the reduction potential of nitroaromatic compounds. nih.govacs.org The potential at which the nitro group is reduced is influenced by the other substituents on the aromatic ring, allowing for the identification of different compounds in a sample. nih.govacs.org
The performance of various fluorescent chemical sensors in detecting different nitroaromatic compounds is summarized below.
| Sensing Material/Probe | Detected Analyte(s) | Quenching Constant (Ksv) (M⁻¹) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Cd(II) based Coordination Polymer | 2,4,6-trinitrophenol (TNP) | 6.047 × 10³ | 0.260 μM | nih.gov |
| Lanthanide Coordination Polymer (Tb-CP) | p-Nitrotoluene (p-NT) | 3.93 × 10³ | 2.5 ppm (18.57 μM) | researchgate.net |
| Tetraphenylethene–SiO₂ Nanoparticles | Picric Acid (PA) | Not Reported | 0.01 μM | rsc.org |
| Siloxane Polymers with Acidic Pendant Groups | Nitrobenzene (B124822), 2,4-Dinitrotoluene (B133949) | Not Reported | 3 ppb (Nitrobenzene) | spiedigitallibrary.org |
Degradation Pathways and Environmental Transformation Research
Mechanistic Investigations of Chemical Degradation
Chemical degradation pathways, including reactions with water (hydrolysis) and light (photolysis), are significant in determining the environmental persistence of 5-Fluoro-4-methyl-2-nitroaniline.
Direct research on the hydrolysis and solvolysis of this compound is not extensively documented in publicly available literature. However, the reactivity of the compound can be inferred from studies on structurally similar molecules. The presence of a nitro group, a strong electron-withdrawing group, on the aniline (B41778) ring generally makes the aromatic ring susceptible to nucleophilic attack.
Hydrolysis of nitroanilines can occur, though often under specific conditions such as in the presence of a strong base or acid, and at elevated temperatures. For instance, a patented method describes the hydrolysis of various nitroanilines to their corresponding nitrophenols in the presence of an inorganic base and a catalyst in water, with reaction temperatures ranging from 100-190°C nih.gov. Another patent details the hydrolysis of 2,4-difluoronitrobenzene (B147775) with strong inorganic bases like NaOH or KOH to produce the corresponding phenol (B47542) patsnap.com. The fluorine atom ortho to the nitro group in some compounds has been noted to be prone to hydrolysis under basic conditions nih.gov.
While the nitro group itself is generally stable to hydrolysis under typical environmental conditions, the amino group can be a site for transformation. For example, the diazotization of 5-fluoro-2-nitroaniline, followed by hydrolysis, is a known synthetic route to produce 5-fluoro-2-nitrophenol (B146956) google.com. This reaction, however, requires specific reagents (sulfuric acid and sodium nitrite) and is not a typical environmental degradation pathway.
The solvolysis of substituted anilines has been studied in various organic solvents. For example, the diazotization of unhindered alkyl-substituted anilines in dioxane saturated with dry hydrogen chloride can lead to the formation of aryl ethers nih.gov. The specific solvolysis pathways for this compound in various environmental compartments remain an area for further investigation.
Table 1: Hydrolysis Conditions for Related Nitroaromatic Compounds
| Compound | Conditions | Products | Reference |
| Various Nitroanilines | Inorganic base, catalyst, water, 100-190°C | Corresponding nitrophenols | nih.gov |
| 2,4-Difluoronitrobenzene | Strong inorganic base (e.g., NaOH, KOH) | 2-Fluoro-4-nitrophenol | patsnap.com |
| 5-Fluoro-2-nitroaniline | H₂SO₄, NaNO₂, 0-10°C then 90-95°C | 5-Fluoro-2-nitrophenol | google.com |
| 3-Fluoro-4-nitrophenol | Basic conditions | Prone to hydrolysis of the fluorine atom | nih.gov |
This table is interactive. Click on the headers to sort.
Photolytic degradation is a significant transformation pathway for many nitroaromatic compounds in the environment. Studies on various N-substituted nitroanilines have shown that the primary photochemical process often involves the fission of the N-N or N-C bonds google.comscience.govevitachem.com. The specific products and degradation rates are highly dependent on the solvent, the presence of oxygen, and the pH of the medium nih.govscience.govevitachem.com.
For some nitroanilines, photolysis can lead to the formation of other aniline derivatives and aldehydes. For example, the photolysis of certain aminoalcohols derived from p-nitroaniline resulted in the formation of p-nitroaniline and benzaldehyde (B42025) nih.govacs.org. The rate of decomposition was found to be pH-dependent, with higher degradation rates observed at alkaline pH nih.gov. In some cases, an intramolecular nucleophilic aromatic substitution (SNAr) reaction can occur under photolytic conditions, leading to cyclized products nih.govacs.org.
The cleavage of the carbon-fluorine (C-F) bond, which is known for its high stability, can also be initiated by photolytic processes, often through photoredox catalysis mdpi.comnih.gov. These reactions typically involve the generation of radical intermediates mdpi.com. While direct photolytic cleavage of the C-F bond in this compound under environmental conditions is not well-documented, the presence of the nitro and amino groups could influence the electronic state of the molecule upon light absorption, potentially facilitating such reactions.
Table 2: Photodegradation Findings for Related Nitroanilines
| Compound/Derivative | Light Conditions | Key Findings | Potential Products | Reference |
| N-methyl-N-nitrosoanilines | 300–340 nm | N-N bond fission; solvent and oxygen dependent | Biphenyl derivatives in aromatic solvents | google.comscience.govevitachem.com |
| Aminoalcohols from p-nitroaniline | Pyrex filtered UV | pH-dependent degradation; 100% conversion at pH ≥ 11 | p-Nitroaniline, benzaldehyde | nih.govacs.org |
| Fluorinated aminoalcohols | UV irradiation | Unstable in basic dark conditions; complete degradation at pH 13 | Halogenated anilines, nitrobenzoic acid | nih.govacs.org |
| Fluorinated aromatics | Visible light photoredox catalysis | C-F bond cleavage via radical intermediates | Defluorinated products | mdpi.comnih.gov |
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Biotransformation and Biodegradation Research
The microbial degradation of nitroaromatic compounds is a widely studied field, as these compounds are common environmental pollutants. While specific studies on this compound are limited, research on related compounds provides a strong basis for predicting its likely biotransformation pathways.
The biodegradation of nitroaromatic compounds can proceed through either reductive or oxidative pathways, depending on the microorganism and the environmental conditions (e.g., aerobic vs. anaerobic).
Reductive Pathways: Under anaerobic conditions, the nitro group is often the first point of attack. Bacteria can reduce the nitro group through nitroso and hydroxylamino intermediates to the corresponding amine jmb.or.kr. For example, the anaerobic degradation of 2,4-dinitrotoluene (B133949) (2,4-DNT) leads to the formation of 2-amino-4-nitrotoluene, 4-amino-2-nitrotoluene, and subsequently 2,4-diaminotoluene (B122806) nih.gov. Fungi, such as Phanerochaete chrysosporium, are also known to utilize reductive pathways for the degradation of nitroaromatics epa.gov.
Oxidative Pathways: In aerobic environments, microorganisms can initiate degradation by attacking the aromatic ring. This can involve monooxygenase or dioxygenase enzymes that add hydroxyl groups to the ring, leading to the elimination of the nitro group as nitrite (B80452) jmb.or.kr. For instance, some bacteria can mineralize 2,4-DNT through an oxidative pathway dtic.mil. The bacterium Rhodococcus opacus has been shown to degrade various nitroaromatic compounds, including 2,4-dinitrophenol (B41442) and 4-nitrophenol, utilizing them as carbon and nitrogen sources patsnap.com.
The presence of a fluorine substituent can influence the biodegradability of nitroaromatic compounds. While the carbon-fluorine bond is generally recalcitrant, some microorganisms have evolved pathways to cleave it. For example, the fungus Caldariomyces fumago has demonstrated the ability to degrade fluorinated nitrophenols nih.gov.
Specific enzymes play a crucial role in the degradation of nitroaromatic compounds.
Nitroreductases: These enzymes, often flavin-dependent, are key to the initial reductive steps in the degradation of many nitroaromatics. They catalyze the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group researchgate.net.
Oxygenases (Mono- and Dioxygenases): These enzymes are critical in aerobic degradation pathways. They incorporate one or two atoms of oxygen into the aromatic ring, leading to hydroxylation and subsequent ring cleavage. Aniline dioxygenase, for example, is involved in the degradation of aniline and some substituted anilines nih.gov.
Dehalogenases: These enzymes are responsible for cleaving carbon-halogen bonds. Hydrolytic dehalogenases can replace a halogen with a hydroxyl group from water researchgate.netnih.gov. The degradation of some fluorinated compounds has been shown to involve enzymatic defluorination nih.govnih.gov.
The white-rot fungus Phanerochaete chrysosporium possesses a powerful extracellular enzymatic system, including lignin (B12514952) peroxidases (LiPs) and manganese peroxidases (MnPs), which are capable of degrading a wide range of recalcitrant pollutants, including nitroaromatics mdpi.comsmolecule.comscience.govresearchgate.netnih.govaimspress.comjmb.or.kr. These enzymes have a low substrate specificity, allowing them to act on a variety of complex aromatic structures.
Identifying the metabolites and intermediates formed during the degradation of this compound is essential for understanding its environmental fate and potential toxicity of its transformation products. Based on the degradation of related compounds, several potential metabolites can be predicted.
Reduction of the nitro group: The initial step in the biodegradation of many nitroanilines is the reduction of the nitro group. This would lead to the formation of 5-Fluoro-4-methyl-1,2-benzenediamine .
Dehalogenation: Enzymatic removal of the fluorine atom could occur, potentially leading to 4-methyl-2-nitroaniline . This process, known as hydrolytic dehalogenation, has been observed for other halogenated aromatics science.govresearchgate.net.
Hydroxylation of the aromatic ring: Oxygenase-mediated attack could introduce hydroxyl groups onto the ring, a common step prior to ring cleavage.
Oxidation of the methyl group: The methyl group could be oxidized to a carboxylic acid, forming 4-amino-2-fluoro-5-nitrobenzoic acid .
In studies with the closely related compound 5-chloro-4-fluoro-2-nitroaniline (B11740), a major metabolite identified in rats and dogs was 2-amino-4-chloro-5-fluorophenyl sulfate , which is formed through the reduction of the nitro group followed by sulfation evitachem.com. This suggests that similar metabolic pathways could be relevant for this compound.
Table 3: Potential Degradation Metabolites of this compound
| Parent Compound | Predicted Metabolite | Formation Pathway |
| This compound | 5-Fluoro-4-methyl-1,2-benzenediamine | Reduction of the nitro group |
| This compound | 4-Methyl-2-nitroaniline | Dehalogenation (removal of fluorine) |
| This compound | 4-Amino-2-fluoro-5-nitrobenzoic acid | Oxidation of the methyl group |
| This compound | Hydroxylated derivatives | Oxygenase-mediated ring hydroxylation |
| This compound | 2-Amino-5-fluoro-4-methylphenyl sulfate | Nitro reduction and subsequent sulfation |
This table is interactive. Click on the headers to sort.
Environmental Fate Modeling and Persistence Studies (focused on chemical transformations)
No specific environmental fate modeling or persistence studies for this compound were found in the available scientific literature. Research into the chemical transformations, such as abiotic and biotic degradation, that would inform such models appears not to have been published. Consequently, no data tables on its predicted persistence or transformation products can be provided.
Future Research Directions and Emerging Methodologies
Exploration of Asymmetric Synthesis and Enantioselective Transformations of 5-Fluoro-4-methyl-2-nitroaniline Derivatives
The development of chiral derivatives from this compound is a significant area for future research, particularly for applications in pharmaceuticals and agrochemicals. Asymmetric synthesis and enantioselective transformations are key to producing specific stereoisomers, which often exhibit distinct biological activities.
Future work will likely focus on the use of chiral catalysts to control the stereochemical outcome of reactions involving derivatives of this compound. For instance, chiral phosphoric acids, derived from BINOL, have shown promise in catalyzing enantioselective reactions with other aniline (B41778) derivatives. These catalysts could be adapted for Mannich-type reactions or aza-ene-type reactions, enabling the synthesis of complex chiral molecules. The exploration of chiral Brønsted acid catalysts, such as derivatives of 1,2-benzenedisulfonimide, could also be a fruitful avenue. These have been successfully used in Strecker reactions with other nitroaniline derivatives, demonstrating their potential for creating chiral amino acid precursors.
The synthesis of chiral iodoaniline-lactate based catalysts represents another promising approach. These catalysts have been effective in the α-functionalization of ketones, and similar strategies could be applied to derivatives of this compound to introduce chirality. Furthermore, palladium-catalyzed carboetherification using chiral phosphine (B1218219) ligands could be explored to construct complex polycyclic structures with high enantiomeric excess.
Table 1: Potential Chiral Catalysts for Asymmetric Synthesis of this compound Derivatives
| Catalyst Type | Potential Reaction | Reference |
| Chiral Phosphoric Acids (BINOL-derived) | Mannich-type reactions, Aza-ene-type reactions | |
| Chiral 1,2-Benzenedisulfonimide Derivatives | Strecker reaction | |
| Chiral Iodoaniline-Lactate Catalysts | α-Functionalization of carbonyl derivatives | |
| Chiral Phosphine Ligands with Palladium | Asymmetric carboetherification |
Development of Greener Synthetic Routes and Catalytic Systems for Production
The chemical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. For the production of this compound and its derivatives, this translates to a need for greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.
A key area of development is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. For the reduction of the nitro group to an amine, a common transformation for this class of compounds, cellulose-supported bimetallic Pd/Co nanoparticles have shown promise as a recoverable catalyst. Other bimetallic systems, such as Pd-Ni, Pd-Cu, and Pd-Ag, have also demonstrated enhanced reduction rates for nitroaromatic compounds. The use of in situ generated metal nanoparticle systems, for example from the reduction of metal ions like Cu²⁺, Ag⁺, and AuCl₄⁻ with sodium borohydride, offers a simple and effective catalytic method.
The choice of solvent and reagents is also critical for green chemistry. The use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent can promote reactions without the need for additional catalysts or reagents in some cases. Furthermore, developing domino reactions, where multiple bond-forming events occur in a single operation, can significantly improve atom economy and reduce waste. A domino approach for the synthesis of other ortho-fluoroanilines has been developed, which bypasses the need for transition-metal-catalyzed fluorination. Similar strategies could be envisioned for the synthesis of this compound itself.
Hydrogenation using H₂ is a cornerstone of green reduction reactions. The development of efficient catalysts for the hydrogenation of fluorinated nitro compounds, such as Pd/C, is crucial for sustainable production.
Table 2: Comparison of Traditional vs. Potential Green Synthetic Routes for Nitro Group Reduction
| Feature | Traditional Route (e.g., Bechamp reduction) | Potential Green Route |
| Catalyst | Iron filings and acid | Recyclable heterogeneous catalyst (e.g., Pd/Co on cellulose) |
| Solvent | Often harsh organic solvents | Greener solvents like water or recyclable ionic liquids |
| Byproducts | Large amounts of iron oxide sludge | Minimal byproducts |
| Efficiency | Lower atom economy | Higher atom economy, potential for continuous flow processes |
Integration of Artificial Intelligence and Machine Learning for Property Prediction and Reaction Design
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical research, capable of accelerating the discovery and development of new molecules and reactions. For this compound, these computational approaches can be applied to predict its physicochemical properties, reactivity, and biological activity, as well as to design optimized synthetic routes.
ML models, such as random forests and support vector machines, can be trained on existing datasets of aniline derivatives to predict various properties. For instance, models can predict the antioxidant activity of new derivatives based on their chemical structure, potentially streamlining the discovery of novel therapeutic agents. Similarly, ML can be used to predict the antibacterial activity of new compounds, guiding the synthesis of more effective drug candidates.
In the realm of reaction design, AI can help identify optimal reaction conditions, catalysts, and substrates. Deep learning models can predict the outcomes of chemical reactions, saving significant time and resources in the lab. For example, a random forest model has been successfully used to predict the performance of the Buchwald-Hartwig cross-coupling of aryl halides with 4-methylaniline. Similar models could be developed for reactions involving this compound. Computational chemistry methods, such as density functional theory (DFT), can be used to generate descriptors that are then fed into ML models to predict reaction outcomes with high accuracy.
Advanced Spectroscopic Techniques for In Situ Monitoring of Reaction Progress and Intermediate Formation
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound and its derivatives. Advanced spectroscopic techniques that allow for in situ monitoring are invaluable for this purpose, providing real-time data on the concentrations of reactants, intermediates, and products.
For nitration reactions, which may be involved in the synthesis of the parent compound, online spectroscopy can be essential, especially if the products are unstable. Techniques like Raman spectroscopy and Fourier-transform infrared spectroscopy (FTIR) can track the appearance and disappearance of characteristic peaks, allowing for the determination of the optimal reaction time. Surface-enhanced Raman spectroscopy (SERS) is another powerful tool that can monitor reactions occurring on the surface of metal nanoparticles, providing insights into catalytic processes.
For reactions involving fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful. It allows for the rapid identification and quantification of fluorine-containing molecules, making it possible to track the progress of a reaction and identify byproducts. Combining ¹⁹F-NMR with computational predictions of chemical shifts can aid in the structural elucidation of new products. Other NMR techniques, such as diffusion-ordered spectroscopy (DOSY) and transferred nuclear Overhauser effect spectroscopy (trNOESY), can provide information about the binding of fluorinated compounds to larger molecules.
High-Throughput Screening Methodologies for Rapid Derivatization and Evaluation
To fully explore the chemical space around this compound and identify derivatives with desirable properties, high-throughput screening (HTS) methodologies are indispensable. HTS allows for the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the discovery process.
Robotic synthesis platforms, such as the Chemspeed system, can be used to perform a large number of reactions in parallel under controlled conditions. This approach has been used to screen for the formation of protic ionic liquids from various aniline derivatives. A similar strategy could be employed to rapidly synthesize a library of derivatives from this compound, which could then be screened for biological activity or material properties.
The development of functional group assays with an optical readout is a key component of HTS. These assays allow for the rapid assessment of whether a desired chemical transformation has occurred. For example, a high-throughput screening of aniline-like compounds has been used to identify promising anti-knock additives for fuels. This demonstrates the power of HTS in identifying compounds with specific functional properties.
The combination of HTS with combinatorial chemistry and ML can create a powerful discovery engine. A combinatorial library of ruthenium arene Schiff-base complexes was synthesized and screened for antibacterial activity, and the data was then used to train an ML model that successfully predicted more active compounds. This integrated approach could be highly effective in discovering new applications for derivatives of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
